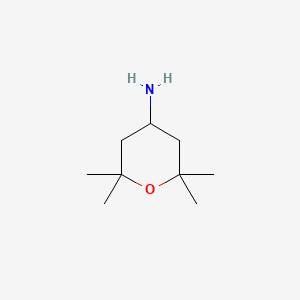
(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride: is a chemical compound that belongs to the class of amino acids. It is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could potentially influence the stability and efficacy of this compound . For instance, the Fmoc group can be removed under mildly acidic conditions, which is a key step in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride typically involves the protection of the amino group of lysine with the Fmoc group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid and fluorenylmethanol.
Common Reagents and Conditions:
Piperidine in DMF: Used for deprotection of the Fmoc group.
EDC or DIC: Used for peptide coupling reactions.
Acidic or Basic Hydrolysis: Used for breaking down the compound into its constituent parts.
Major Products Formed:
Peptides: Formed through coupling reactions with other amino acids.
Amino Acids and Fluorenylmethanol: Formed through hydrolysis reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its ability to protect the amino group during reactions.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for research purposes.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Incorporated into diagnostic assays for the detection of specific proteins or peptides.
Industry:
Biotechnology: Applied in the production of recombinant proteins and enzymes.
Pharmaceuticals: Used in the large-scale synthesis of peptide-based pharmaceuticals.
Comparison with Similar Compounds
(2R)-2-Amino-6-(tert-butoxycarbonylamino)hexanoic acid: Another protected form of lysine, but with a tert-butoxycarbonyl (Boc) group instead of Fmoc.
(2R)-2-Amino-6-(benzyloxycarbonylamino)hexanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness:
Fmoc Group: The Fmoc group is unique in that it can be removed under mild basic conditions, which is advantageous for sensitive peptide synthesis. In contrast, Boc and Cbz groups require acidic conditions for removal, which can be harsh on the peptide.
By understanding the properties and applications of (2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLVUEJQCVSAGF-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367272-52-4 |
Source


|
| Record name | D-Lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367272-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide](/img/structure/B592699.png)







